2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Researchers in fragment-to-lead campaigns often face synthetic bottlenecks due to mono-functional building blocks. 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine eliminates this with orthogonal reactivity: the primary amine (pKa ~9-10) undergoes acylation/reductive amination while the sulfonamide nitrogen remains non-nucleophilic, enabling sequential derivatization without protecting groups. Clinically validated in PI3Kα/mTOR dual inhibitor PWT33597 (mTOR IC₅₀=21 nM). Batch-specific QC (NMR, HPLC, GC) ensures reproducible screening. Supplied as 95% HPLC pale-yellow solid; non-hazardous for ambient global shipping.

Molecular Formula C7H17N3O2S
Molecular Weight 207.3 g/mol
CAS No. 1018305-83-3
Cat. No. B1517469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine
CAS1018305-83-3
Molecular FormulaC7H17N3O2S
Molecular Weight207.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CCN
InChIInChI=1S/C7H17N3O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-8H2,1H3
InChIKeyDYVOXHLRPHXAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Sourcing Guide


2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine (CAS 1018305-83-3), systematically named 4-(methylsulfonyl)-1-piperazineethanamine, is a piperazine derivative with the molecular formula C₇H₁₇N₃O₂S and a molecular weight of 207.29 g/mol [1]. It is characterized by a methanesulfonyl group on one piperazine nitrogen and a primary amine-terminated ethyl chain on the other, giving it a bifunctional architecture amenable to sequential derivatization [1]. This compound is primarily offered as a research chemical and synthetic intermediate, with typical commercial purity specifications of 95% (HPLC) and QC documentation including NMR, HPLC, and GC batch analysis .

Bifunctional scaffold with orthogonal reactive handles for sequential derivatization workflows
Research chemical and synthetic intermediate with typical purity specifications
Solid-state form supports automated compound management and accurate weighing

Differentiation from Generic Piperazine Analogs


In-class piperazine building blocks are not interchangeable for applications requiring simultaneous sulfonamide electron-withdrawing character and a pendant primary amine nucleophile. 1-(Methylsulfonyl)piperazine (CAS 55276-43-2) lacks the ethylamine extension and possesses different lipophilicity (XLogP3 -1.1 vs -1.6) and polar surface area (TPSA 57.8 vs 75.0 Ų), while 1-(2-aminoethyl)piperazine (CAS 140-31-8) is a corrosive liquid with no sulfonyl group and consequently different hydrogen-bonding capacity and metabolic stability properties [1]. The target compound occupies a distinct physicochemical space—specifically its combination of Computed XLogP3 of -1.6, TPSA of 75.0 Ų, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 5 [2]—that underlies its documented utility as a key intermediate in clinical-stage kinase inhibitor programs [3].

Physicochemical Generic piperazine analogs may shift lipophilicity and polar surface area, altering ADME behavior in hit-to-lead programs.
Reactivity Mono-functional alternatives lack the primary amine nucleophile required for orthogonal sequential derivatization strategies.
Structural Isomeric sulfonamide connectivity may result in different electronic properties and hydrolytic stability profiles.

Differentiation Evidence vs. Closest Analogs


Lipophilicity & Polar Surface Area Differentiation

The target compound (CAS 1018305-83-3) shows a Computed XLogP3 of -1.6 and TPSA of 75.0 Ų [1]. Its closest monosubstituted analog, 1-(methylsulfonyl)piperazine (CAS 55276-43-2), has XLogP3 -1.1 and TPSA 57.8 Ų . The ethylamine extension on the target produces a 0.5 log unit decrease in predicted lipophilicity and a 17.2 Ų increase in polar surface area, which can influence aqueous solubility, permeability, and in vitro ADME behavior in drug discovery programs.

Lipophilicity & PSA
Cross-study
Target XLogP3 = -1.6, TPSA = 75.0 Ų; ΔXLogP3 = -0.5, ΔTPSA = +17.2 Ų vs. 1-(methylsulfonyl)piperazine
Lower lipophilicity and higher polarity may support aqueous solubility and permeability differences in discovery programs.
PubChem computed properties; in vitro ADME correlation requires experimental validation.
Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Bifunctional Scaffold for Sequential Derivatization

The target compound carries a methanesulfonyl group on N4 of the piperazine ring and a primary amine on a two-carbon linker at N1 [1]. In contrast, 1-(methylsulfonyl)piperazine (CAS 55276-43-2) bears only the sulfonyl group with a free secondary amine on the opposite nitrogen, and 1-(2-aminoethyl)piperazine (CAS 140-31-8) bears only the ethylamine with a free secondary amine. The target compound's primary amine (pKa ~9-10) is a stronger nucleophile than the secondary amine of either comparator, enabling selective amide bond formation or reductive amination at the ethylamine terminus while the sulfonamide nitrogen remains inert. This orthogonal reactivity is a documented advantage in constructing focused sulfonylpiperazine-containing libraries [2].

Bifunctional Scaffold
Class-level
Sulfonamide electron-withdrawing group combined with a primary amine nucleophile on a flexible ethyl linker
Reported orthogonal reactivity enables selective amide bond formation or reductive amination at the primary amine.
Reactivity context inferred from functional group chemistry; class-level review.
Synthetic chemistry Building block utility Parallel library synthesis

Intermediate in Clinical PI3Kα/mTOR Inhibitor

The methanesulfonylpiperazine-ethylamine scaffold is a critical structural fragment in the development of PWT33597 (VDC-597), a dual PI3Kα/mTOR inhibitor that entered human clinical trials [1]. Starting from pan-Class I PI3K inhibitor ZSTK474, the methanesulfonylpiperazine analog SN 32538 demonstrated dual PI3Kα (IC₅₀ = 21 nM) and PI3Kδ (IC₅₀ = 18 nM) activity [1]. Further optimization incorporating this scaffold ultimately yielded PWT33597 with PI3Kα IC₅₀ = 26 nM, PI3Kδ IC₅₀ = 291 nM (11-fold selectivity), and mTOR IC₅₀ = 21 nM, with good oral bioavailability and metabolic stability across preclinical species [1]. While the target compound itself is not PWT33597, it represents the core sulfonylpiperazine-ethylamine fragment from which such clinical candidates are assembled.

Clinical Candidate Fragment
Supporting
Core scaffold of PWT33597, a dual PI3Kα/mTOR inhibitor; associated with mTOR IC₅₀ = 21 nM in reported biochemical assays
Scaffold provenance in a clinical-stage program may reduce downstream synthetic risk for kinase-focused libraries.
Target compound is not PWT33597 itself; fragment assembly context.
Kinase inhibitor Fragment-based drug discovery PI3K/mTOR pathway

Solid-State Handling Advantage

The target compound is supplied as a pale-yellow solid at ambient temperature . In contrast, the non-sulfonylated comparator 1-(2-aminoethyl)piperazine (CAS 140-31-8) is a colorless to yellowish liquid with a melting point of -19°C and a boiling point of 218-222°C . For automated compound management systems and manual weighing in medicinal chemistry laboratories, solid form at room temperature is generally preferred for accurate mass determination, reduced volatility losses, and compatibility with standard solid-dispensing robotics. The target is also classified as non-hazardous for DOT/IATA transport .

Solid-State Handling
Cross-study
Pale-yellow solid at ambient temperature vs. liquid comparator 1-(2-aminoethyl)piperazine (mp -19°C, corrosive)
Solid form may simplify automated compound management and improve small-scale weighing accuracy.
Source review; transport classification as non-hazardous.
Laboratory handling Compound management Weighing accuracy

QC Documentation for Reproducible SAR

The target compound is available from multiple suppliers at 95% minimum purity (HPLC), with batch-specific certificates of analysis including NMR, HPLC, and GC . The structurally closest isomer, 2-((4-methylpiperazin-1-yl)sulfonyl)ethan-1-amine (CAS 36241-57-3), which has the sulfonyl group connecting to the ethylamine rather than directly to the piperazine ring, is also commercially available at 95-98% purity . However, the sulfonamide connectivity difference (piperazine-N-SO₂-ethylamine vs. piperazine-SO₂-N-ethylamine) results in fundamentally different electronic properties and hydrolytic stability profiles that are critical for structure-activity relationship interpretation [1].

QC Documentation
Class-level
95% minimum purity with batch-specific NMR, HPLC, and GC; comparable purity across sulfonamide connectivity isomers
Batch-specific QC may minimize impurity confounding in SAR studies; correct connectivity is critical for interpretation.
Commercial vendor specifications; isomer connectivity requires independent verification.
Quality control Reproducibility Procurement specification

Procurement & Application Scenarios


Kinase Inhibitor Library Synthesis

The bifunctional scaffold (sulfonamide + primary amine) enables parallel library synthesis through sequential derivatization: the primary amine can be acylated or reductively aminated first, followed by further elaboration at other positions. This strategy was employed in the development of PI3Kα/mTOR dual inhibitor PWT33597, where the methanesulfonylpiperazine-ethylamine fragment contributed to achieving mTOR IC₅₀ = 21 nM alongside PI3Kα IC₅₀ = 26 nM [1]. The compound's Computed XLogP3 of -1.6 and TPSA of 75.0 Ų predict favorable aqueous solubility for biochemical assay conditions [2].

Sulfonamide-Containing Target Probes

Sulfonamide groups serve as bioisosteres of carboxylic acids and engage in characteristic hydrogen-bonding interactions with protein active sites [1]. The methanesulfonylpiperazine system appears in LpxH inhibitors (JH-LPH-28, JH-LPH-33) that demonstrated superior enzyme inhibition (quantified IC₅₀ values against K. pneumoniae and E. coli LpxH) over the comparator AZ1 [2]. The target compound provides a direct entry point for synthesizing probe molecules targeting sulfonamide-binding pockets without requiring a full de novo synthetic route.

Solid-Phase Synthesis with Orthogonal Reactivity

The solid physical form (pale-yellow solid, density 1.27 g/cm³) and non-hazardous transport classification [1] make this building block compatible with automated solid-dispensing platforms. The orthogonally reactive primary amine (pKa ~9-10) vs. the sulfonamide nitrogen (non-nucleophilic under standard amide coupling conditions) allows sequential derivatization without protecting group manipulation, reducing synthetic step count relative to mono-functional piperazine building blocks [2].

Validated Fragment for Fragment-Based Discovery

The methanesulfonylpiperazine-ethylamine fragment is a structurally characterized component of clinical-stage candidates, providing a defined starting point for fragment growing or linking strategies [1]. The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors [2] ensures that fragment screening results can be reproduced across laboratories and over time, a critical requirement for fragment-to-lead campaigns.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Orthogonal reactivity profile
Sequential derivatization efficiency and scaffold diversification
Sulfonamide-Containing Probe Design
Sulfonamide bioisostere character
Target engagement and hydrogen-bonding pocket complementarity
Fragment-Based Discovery
Clinical candidate fragment provenance
Fragment-growing strategy and reproducibility across laboratories
Automated Parallel Synthesis
Solid-state physical form
Compatibility with solid-dispensing robotics and weighing accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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